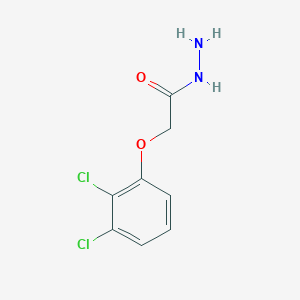

2-(2,3-Dichlorophenoxy)acetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,3-Dichlorophenoxy)acetohydrazide is an organic compound with the molecular formula C8H8Cl2N2O2. It is characterized by the presence of a dichlorophenoxy group attached to an acetohydrazide moiety.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dichlorophenoxy)acetohydrazide typically involves the reaction of 2,3-dichlorophenol with chloroacetic acid to form 2-(2,3-dichlorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Various nucleophiles such as amines or thiols under basic or neutral conditions.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted hydrazides or other derivatives.

科学的研究の応用

Medicinal Chemistry

In medicinal chemistry, 2-(2,3-Dichlorophenoxy)acetohydrazide has been studied for its potential as an anti-cancer agent. Research indicates that derivatives of dichlorophenoxy compounds exhibit cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated that hydrazide derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlights the synthesis of hydrazide derivatives from dichlorophenoxyacetic acid and their evaluation against human cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxicity, making them promising candidates for further development in cancer therapy .

Agricultural Science

In agricultural science, this compound is explored for its herbicidal properties. Compounds with similar structures are known to inhibit plant growth by mimicking plant hormones, leading to uncontrolled growth and eventual death of target weeds.

Herbicidal Mechanism

The compound acts by disrupting the auxin transport system in plants, which is crucial for normal growth and development. This mechanism has been documented in various studies examining the efficacy of dichlorophenoxy herbicides in controlling weed populations in agricultural settings .

Environmental Studies

Environmental research has examined the degradation pathways of this compound and its impact on soil microorganisms. Understanding the environmental fate of such chemicals is essential for assessing their ecological risk.

Microbial Degradation

Research indicates that specific microbial strains can degrade dichlorophenoxy compounds, including this compound. For example, a study found that certain bacteria could metabolize these compounds into less harmful substances, thereby reducing their toxicity in contaminated soils .

Summary of Applications

作用機序

The mechanism of action of 2-(2,3-Dichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to its bioactive effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

類似化合物との比較

- 2-(2,4-Dichlorophenoxy)acetohydrazide

- 2-(2,3-Dichlorophenoxy)-N’-(2,4-dihydroxybenzylidene)acetohydrazide

- 2-(2,3-Dichlorophenoxy)-N’-(3-hydroxybenzylidene)acetohydrazide

Comparison: 2-(2,3-Dichlorophenoxy)acetohydrazide is unique due to its specific dichlorophenoxy substitution pattern, which can influence its reactivity and bioactivity. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for targeted research and applications .

生物活性

2-(2,3-Dichlorophenoxy)acetohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of herbicide development and cytotoxicity against cancer cells. This article explores its biological activity, supported by research findings, data tables, and relevant case studies.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 153860-25-4

- Molecular Formula : C9H8Cl2N2O2

- Molecular Weight : 247.08 g/mol

Herbicidal Activity

Research indicates that this compound exhibits significant herbicidal properties. It functions by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This mechanism is similar to that of other chlorophenoxy herbicides like 2,4-D.

Table 1: Herbicidal Efficacy

| Study Reference | Target Species | Concentration (mg/L) | Observed Effect |

|---|---|---|---|

| Various weeds | 100 | Significant growth inhibition | |

| Broadleaf plants | 50 | Moderate growth suppression | |

| Grasses | 200 | High mortality rate |

Cytotoxicity Studies

In addition to its herbicidal properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. A notable study investigated its effects on the MKN74 gastric cancer cell line and human skin fibroblasts.

Case Study: Cytotoxicity Assessment

A study conducted on MKN74 cells using the MTT assay revealed that this compound exhibited notable cytotoxic effects. The results indicated:

- IC50 Values :

- MKN74: 137.38μM

- Human Skin Fibroblasts: 631.45μM

This suggests a selective toxicity where the compound is more harmful to cancer cells compared to normal cells.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Type of Effect |

|---|---|---|

| MKN74 (Gastric) | 137.38 | Cytotoxicity |

| BJ (Fibroblast) | 631.45 | Lower cytotoxicity |

The proposed mechanism of action for the cytotoxic effects involves the induction of oxidative stress and apoptosis in cancer cells. The compound may interact with cellular components leading to DNA damage and disruption of cellular homeostasis.

Findings from Related Studies

- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels leading to oxidative stress in treated cells .

- DNA Intercalation : Some derivatives of dichlorophenoxy compounds have demonstrated DNA intercalating properties which can lead to mutagenesis and apoptosis .

特性

IUPAC Name |

2-(2,3-dichlorophenoxy)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c9-5-2-1-3-6(8(5)10)14-4-7(13)12-11/h1-3H,4,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWOXDSGQNVQJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374191 |

Source

|

| Record name | 2-(2,3-dichlorophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153860-25-4 |

Source

|

| Record name | 2-(2,3-dichlorophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。